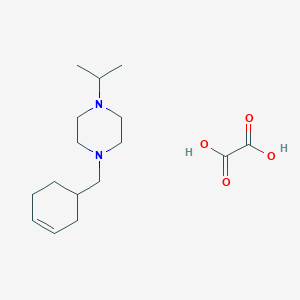
1-(3-cyclohexen-1-ylmethyl)-4-isopropylpiperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyclohexen-1-ylmethyl)-4-isopropylpiperazine oxalate, also known as CP 55940, is a synthetic cannabinoid compound that was first synthesized in 1974. It is a potent agonist of both the CB1 and CB2 cannabinoid receptors, and has been extensively studied for its potential medical applications.
Mecanismo De Acción
1-(3-cyclohexen-1-ylmethyl)-4-isopropylpiperazine oxalate 55940 exerts its effects by binding to and activating the CB1 and CB2 cannabinoid receptors, which are primarily found in the central nervous system and immune system, respectively. This leads to the modulation of various signaling pathways, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
This compound 55940 has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain perception, inflammation, and immune function. It has also been shown to have neuroprotective effects, potentially making it useful for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3-cyclohexen-1-ylmethyl)-4-isopropylpiperazine oxalate 55940 is its potency and selectivity for the CB1 and CB2 receptors, allowing for precise modulation of these pathways in experimental settings. However, its potent effects can also make it difficult to study in vivo, and its potential for abuse and toxicity must be carefully considered.
Direcciones Futuras
There are numerous potential future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-isopropylpiperazine oxalate 55940, including the development of novel therapeutic applications, the investigation of its effects on various signaling pathways, and the optimization of synthesis methods to improve scalability and yield. Additionally, further studies on its potential for abuse and toxicity may be warranted to fully understand the risks associated with its use.
Métodos De Síntesis
1-(3-cyclohexen-1-ylmethyl)-4-isopropylpiperazine oxalate 55940 is typically synthesized through a multistep process involving the reaction of various starting materials, including piperazine, cyclohexanone, and isopropyl bromide. The final product is obtained in the form of a white crystalline powder, which is then purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(3-cyclohexen-1-ylmethyl)-4-isopropylpiperazine oxalate 55940 has been the subject of numerous scientific studies, primarily focused on its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various conditions such as chronic pain, multiple sclerosis, and epilepsy.
Propiedades
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-propan-2-ylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2.C2H2O4/c1-13(2)16-10-8-15(9-11-16)12-14-6-4-3-5-7-14;3-1(4)2(5)6/h3-4,13-14H,5-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFHRIGZHIDTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2CCC=CC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-butoxy-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5148760.png)
![6-methyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5148763.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5148767.png)


![2-{[5-(4-ethylphenoxy)pentyl]amino}ethanol](/img/structure/B5148778.png)
![N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}aniline](/img/structure/B5148782.png)

![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5148803.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B5148805.png)
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5148811.png)
![N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B5148818.png)
![N-(3-{[(4-chlorophenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5148826.png)
![2,2'-oxybis{N'-[4-(diethylamino)benzylidene]acetohydrazide}](/img/structure/B5148830.png)
